molecular formula C9H9NO2 B2645636 (3-Methyl-1,2-benzoxazol-6-yl)methanol CAS No. 1785453-07-7

(3-Methyl-1,2-benzoxazol-6-yl)methanol

Cat. No.: B2645636
CAS No.: 1785453-07-7
M. Wt: 163.176
InChI Key: GTFITXKUYKYRBL-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-benzoxazol-6-yl)methanol is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methyl group at the 3-position and a hydroxymethyl group at the 6-position of the benzoxazole ring

Scientific Research Applications

(3-Methyl-1,2-benzoxazol-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Therefore, it can be inferred that the research and development of benzoxazole derivatives, including “(3-Methyl-1,2-benzoxazol-6-yl)methanol”, have promising future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-benzoxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired benzoxazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-benzoxazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the oxazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (3-Methyl-1,2-benzoxazol-6-yl)aldehyde or (3-Methyl-1,2-benzoxazol-6-yl)carboxylic acid.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-benzoxazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the methyl and hydroxymethyl substituents.

    2-Methylbenzoxazole: A similar compound with a methyl group at the 2-position.

    6-Hydroxybenzoxazole: A compound with a hydroxyl group at the 6-position.

Uniqueness

(3-Methyl-1,2-benzoxazol-6-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methyl-1,2-benzoxazol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFITXKUYKYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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